molecular formula C26H18N2O3 B2386811 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 361173-74-2

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide

Katalognummer: B2386811
CAS-Nummer: 361173-74-2
Molekulargewicht: 406.441
InChI-Schlüssel: HVOLAHAXEHQOQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic small molecule characterized by a benzoxazole core fused to a phenyl group, which is further substituted with a 3-phenoxybenzamide moiety. Benzoxazole derivatives are frequently explored for their biological activity, including antiviral (e.g., Hepatitis B treatment ) and enzyme inhibitory properties . The 3-phenoxybenzamide group is a common pharmacophore in antimicrobial and anticancer agents, as seen in compounds like MS8 () and derivatives from Bakker et al. ().

Eigenschaften

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOLAHAXEHQOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids. One common method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane as a solvent at reflux conditions . This method yields the desired benzoxazole derivative with moderate efficiency.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used to improve reaction efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as the inhA enzyme in Mycobacterium tuberculosis, by binding to the active site and preventing substrate access . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Heterocycles

MS8 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide)
  • Key Differences : Replaces the benzoxazole ring with a 4-methylthiazole group.
  • Activity : Identified as an EHD4 inhibitor, suggesting applications in cellular trafficking pathways .
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide
  • Key Differences: Incorporates a phenyl-oxazole carboxamide instead of phenoxybenzamide.
  • Properties : Higher molecular weight (395.41 vs. ~348–420 in analogs) and logP (~5.44 inferred from similar compounds ), indicating increased lipophilicity .

Analogues with Varied Substituents on the Benzamide Core

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-chlorobenzamide
  • Key Differences: Substitutes phenoxy with a chloro group.
  • Properties: Molecular weight: 348.79 logP: 5.44 Reduced polar surface area (40.14 Ų) compared to phenoxy derivatives, likely affecting solubility .
  • Activity : The chloro group may enhance electrophilic interactions with target proteins, common in kinase inhibitors.
Compounds 59–62 (Bakker et al.)
  • Key Differences: Feature 1,3,4-oxadiazole rings with alkoxy/phenoxy substituents (e.g., isobutoxy in Compound 60).
  • Synthesis: High yields (40–95%) via coupling with 3-phenoxybenzoyl chloride .

Functional Group Impact on Physicochemical Properties

Compound Molecular Weight logP Key Substituent Biological Activity Reference
N-[3-(Benzoxazol-2-yl)phenyl]-3-chlorobenzamide 348.79 5.44 Chloro Kinase inhibition (inferred)
MS8 ~350 (estimated) ~4.5 Thiazole EHD4 inhibition
Compound 60 (Bakker et al.) ~420 (estimated) ~3.8 Isobutoxy-oxadiazole Antibacterial
N-[4-(Benzoxazol-2-yl)phenyl]-... 395.41 ~5.44 Phenyl-oxazole Undisclosed
  • logP Trends: Chloro and phenoxy groups increase lipophilicity compared to polar oxadiazole derivatives .
  • Bioactivity : Thiazole (MS8) and oxadiazole (Compounds 59–62) rings enhance target binding via heteroatom interactions .

Patent-Based Analogues and Therapeutic Potential

  • EP 3 532 474 B1 : Benzoxazole derivatives with trifluoromethyl and triazole groups show antiviral activity, suggesting structural flexibility for optimizing drug candidates .
  • EP 2021/082470 : Highlights benzoxazole-amide derivatives for Hepatitis B treatment, emphasizing the scaffold’s versatility in antiviral design .

Biologische Aktivität

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide is a compound belonging to the class of benzoxazole derivatives, known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Chemical Structure and Synthesis

Chemical Structure:
The compound has a complex structure characterized by a benzoxazole moiety attached to a phenyl group and further connected to a phenoxybenzamide group. Its chemical formula is C26H18N2O3C_{26}H_{18}N_{2}O_{3}.

Synthesis:
The synthesis typically involves cyclization reactions, where 2-aminophenol reacts with appropriate aldehydes or acids. A common synthetic route includes the use of N-cyano-N-phenyl-p-toluene sulfonamide in the presence of BF3·Et2O as a catalyst in 1,4-dioxane under reflux conditions.

2.1 Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide was tested against a range of Gram-positive and Gram-negative bacteria as well as yeasts. The results demonstrated notable inhibitory effects, suggesting its potential as an antimicrobial agent .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

2.2 Anticancer Activity

The compound has been investigated for its cytotoxic effects on various cancer cell lines. A study evaluated its efficacy against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells, revealing significant cytotoxicity with IC50 values indicating effective concentration levels .

Cell Line IC50 (µM)
K56215
HeLa20

The mechanism of action for the anticancer activity appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress is correlated with increased apoptosis rates in treated cells .

3. Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide was administered to cultures of Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response, effectively reducing bacterial growth at concentrations as low as 32 µg/mL.

Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies using breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and SKBR-3 cells with IC50 values ranging from 0.09 to 157.4 µM depending on the specific formulation and treatment duration .

4. Conclusion

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide shows promising biological activities, particularly in antimicrobial and anticancer applications. Its unique structural properties contribute to its effectiveness against various pathogens and cancer cell lines. Further research is warranted to explore its full therapeutic potential and elucidate detailed mechanisms of action.

Q & A

Q. What are the common synthetic routes for N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step protocols, including condensation of benzoxazole precursors with substituted phenyl intermediates and subsequent amide coupling. Critical reaction conditions include:

  • Temperature control : Exothermic reactions (e.g., coupling steps) require gradual addition of reagents to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation .
  • Catalyst optimization : Palladium-based catalysts (e.g., for Suzuki-Miyaura coupling) or peptide coupling agents (e.g., HATU) improve yields .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Software like ORTEP-3 is used to resolve crystal structures, particularly for validating benzoxazole-phenyl geometry .

Q. What biological targets or therapeutic areas is this compound being investigated for?

The compound is primarily studied for antiviral applications , specifically as a potential inhibitor of Hepatitis B Virus (HBV) replication. Its benzoxazole moiety may interfere with viral polymerase or capsid assembly, though exact mechanisms require further validation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between in vitro and cellular models?

Discrepancies often arise from:

  • Cellular permeability : LogP calculations and assays (e.g., Caco-2 permeability) can assess bioavailability limitations .
  • Metabolic stability : Liver microsome assays identify metabolic hotspots (e.g., amide hydrolysis) .
  • Dimerization effects : Structural analogs (e.g., BRAF inhibitors) show that dimerization in cellular environments may alter activity profiles, necessitating biophysical assays (e.g., FRET) to monitor oligomerization .

Q. What strategies optimize the compound’s selectivity against off-target proteins in kinase inhibition studies?

  • Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., phenoxy vs. nitro groups) can reduce off-target binding. Comparative studies with analogs (e.g., triazolo-pyridazine derivatives) highlight critical steric and electronic features .
  • Computational docking : Molecular dynamics simulations predict binding affinities to kinase ATP-binding pockets, guiding selective design .

Q. How does the benzoxazole moiety influence the compound’s physicochemical properties and bioactivity?

  • Physicochemical impact : The benzoxazole ring enhances lipophilicity (LogP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Substituents like electron-withdrawing groups (e.g., -CF3_3) can modulate pKa .
  • Bioactivity : The rigid benzoxazole core facilitates π-π stacking with aromatic residues in target proteins (e.g., HBV capsid proteins). Analog studies in porphyrin derivatives demonstrate its role in stabilizing protein-ligand interactions .

Q. What experimental approaches resolve contradictions in reported IC50_{50} values across different assay systems?

  • Standardized protocols : Use of uniform cell lines (e.g., HepG2.2.15 for HBV) and ATP concentration controls in kinase assays reduce variability .
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests to distinguish direct inhibition from cytotoxicity .

Methodological Considerations

  • Data interpretation : Always correlate structural data (e.g., crystallography ) with biochemical assays to validate binding modes.
  • Comparative studies : Benchmark against structurally related compounds (e.g., benzothiazole derivatives ) to identify critical pharmacophores.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.